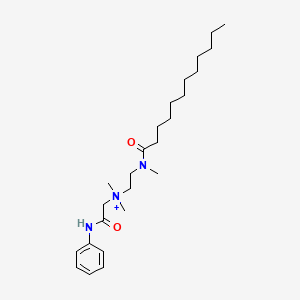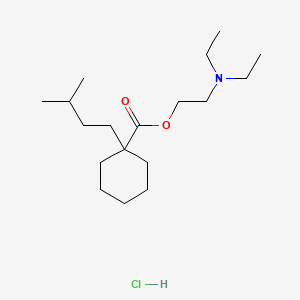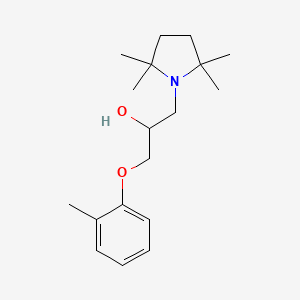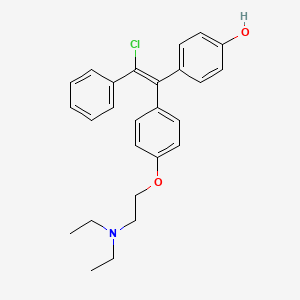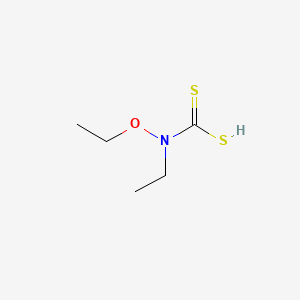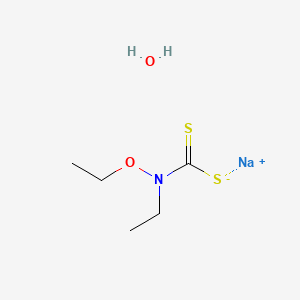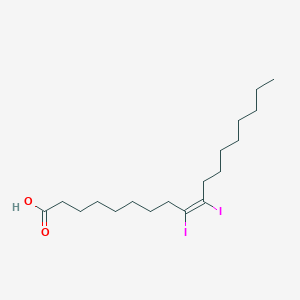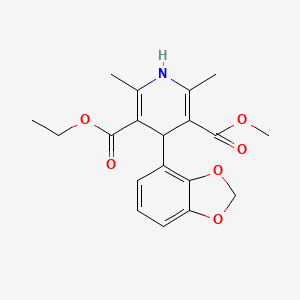
Oxodipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxodipine is a calcium channel blocker belonging to the dihydropyridine class of compounds. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound’s chemical formula is C19H21NO6, and it has a molar mass of 359.37 g/mol . This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxodipine is synthesized through a multi-step process involving the condensation of appropriate starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-methoxyphenyl)-1,4-dihydropyridine with formaldehyde and a suitable amine under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring structure.
Esterification: The final step involves esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Oxodipine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert this compound to its dihydropyridine form.
Substitution: Substitution reactions involving nucleophiles can modify the ester groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Modified ester derivatives.
Wissenschaftliche Forschungsanwendungen
Oxodipine has a wide range of applications in scientific research:
Wirkmechanismus
Oxodipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and subsequent vasodilation . The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel . This action reduces peripheral vascular resistance and lowers blood pressure .
Vergleich Mit ähnlichen Verbindungen
Oxodipine is compared with other dihydropyridine calcium channel blockers such as nifedipine and amlodipine:
Amlodipine: Amlodipine has a longer duration of action compared to this compound, making it suitable for once-daily dosing.
Similar Compounds
- Nifedipine
- Amlodipine
- Elgodipine
This compound’s unique properties, such as its specific interaction with T-type calcium currents, distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
119914-34-0 |
|---|---|
Molekularformel |
C19H21NO6 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
InChI-Schlüssel |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



